

Nnrt-IN-2: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Nnrt-IN-2	
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An In-depth Technical Guide on the Non-Nucleoside Reverse Transcriptase Inhibitor **Nnrt-IN-2** (compound 7w)

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **Nnrt-IN-2**, a potent, orally available non-nucleoside reverse transcriptase inhibitor (NNRTI). This document is intended for researchers, scientists, and drug development professionals working in the field of HIV therapeutics.

Chemical Structure and Properties

Nnrt-IN-2, also known as compound 7w, is a novel heterocyclic-substituted analog of ATDP. Its chemical and physical properties are summarized in the table below.



Property	Value	Reference
IUPAC Name	1-((1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)methyl)-4-(trifluoromethyl)-6-(quinolin-8-yloxy)pyridin-2(1H)-one	N/A
Synonyms	Compound 7w	[1]
CAS Number	2999794-78-2	[1]
Molecular Formula	C19H14F3N5O3	[1]
Molecular Weight	417.34 g/mol	[1]
SMILES	CN1C(=0)N=NN(C1)CC2=CC(=C(C(=0)N2)OC3=C4C=CC= NC4=CC=C3)C(F)(F)F	[1]

A 2D chemical structure of **Nnrt-IN-2** is provided below, generated from its SMILES notation.

C19H14F3N5O3

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Caption: 2D Chemical Structure of Nnrt-IN-2.

Biological Activity and Pharmacokinetics

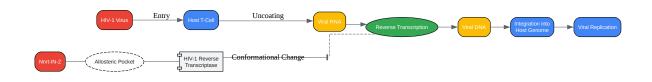
Nnrt-IN-2 has demonstrated potent and broad inhibitory effects against both wild-type HIV-1 and various mutant strains. A summary of its key biological and pharmacokinetic parameters is provided in the table below.



Parameter	Value	Species	Assay Type	Reference
EC50 (HIV-1 WT)	22 nM	-	Cell-based	
Oral Bioavailability (F)	27.1%	Rat	In vivo	N/A
CYP Inhibition	Insensitive	-	In vitro	
hERG Inhibition	Insensitive	-	In vitro	_

Mechanism of Action

As a non-nucleoside reverse transcriptase inhibitor (NNRTI), **Nnrt-IN-2** functions by allosterically inhibiting the HIV-1 reverse transcriptase (RT) enzyme. NNRTIs bind to a hydrophobic pocket located approximately 10 Å from the enzyme's active site. This binding event induces a conformational change in the enzyme, which in turn disrupts the catalytic site and prevents the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.



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Caption: Nnrt-IN-2 Mechanism of Action.

Experimental Protocols



The following are representative protocols for the key experiments cited in this guide. For the exact methodologies used for **Nnrt-IN-2**, please refer to the primary literature.

Anti-HIV-1 Activity Assay (MT-4 Cell-Based)

This assay determines the in vitro antiviral efficacy of a compound against HIV-1 in a human T-cell line (MT-4).



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Caption: Antiviral Activity Assay Workflow.

Methodology:

- Cell Preparation: MT-4 cells are cultured and maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
- Plating: Cells are seeded into 96-well microtiter plates at a density of 1 x 10⁴ cells per well.
- Compound Addition: Nnrt-IN-2 is serially diluted and added to the wells.
- Infection: A standard laboratory strain of HIV-1 (e.g., IIIB) is added to the wells at a predetermined multiplicity of infection (MOI).
- Incubation: The plates are incubated for 5 days at 37°C in a humidified atmosphere with 5% CO2.
- Quantification of Viral Cytopathogenicity: The cytopathic effect (CPE) of the virus is quantified using the MTT method.
- Data Analysis: The 50% effective concentration (EC50) is calculated from the dose-response curve.

Cytochrome P450 (CYP) Inhibition Assay



This in vitro assay assesses the potential of a compound to inhibit major CYP isoforms, which is crucial for predicting drug-drug interactions.

Methodology:

- Incubation: Nnrt-IN-2 is incubated with human liver microsomes and a specific substrate for each CYP isoform being tested (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, etc.).
- Reaction Initiation: The reaction is initiated by the addition of an NADPH-generating system.
- Metabolite Quantification: After a set incubation period, the reaction is stopped, and the amount of metabolite formed is quantified using LC-MS/MS.
- Data Analysis: The IC50 value is determined by measuring the concentration of Nnrt-IN-2 that causes a 50% reduction in metabolite formation.

hERG Inhibition Assay

This assay evaluates the potential of a compound to block the hERG potassium channel, a key indicator of potential cardiotoxicity.

Methodology:

- Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293-hERG) is used.
- Patch-Clamp Electrophysiology: The whole-cell patch-clamp technique is employed to measure the hERG current in the presence and absence of Nnrt-IN-2.
- Data Analysis: The concentration-dependent inhibition of the hERG current is used to determine the IC50 value.

In Vivo Pharmacokinetic Study in Rats

This study determines the pharmacokinetic profile of a compound after oral administration.

Methodology:

Animal Model: Male Sprague-Dawley rats are typically used.



- Dosing: Nnrt-IN-2 is administered orally at a specific dose.
- Blood Sampling: Blood samples are collected at various time points post-administration.
- Plasma Analysis: The concentration of Nnrt-IN-2 in the plasma is quantified using a validated LC-MS/MS method.
- Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F) are calculated.

Conclusion

Nnrt-IN-2 is a promising NNRTI with potent anti-HIV-1 activity and a favorable preclinical profile. Its high potency against wild-type and mutant strains, coupled with good oral bioavailability and a lack of significant CYP or hERG inhibition, suggests its potential for further development as a therapeutic agent for the treatment of HIV-1 infection. The experimental protocols and data presented in this guide provide a valuable resource for researchers in the field.

Disclaimer: This document is intended for informational purposes for a research audience and is not a substitute for the primary research literature. For complete and detailed information, please refer to the cited publication.

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References

- 1. High-resolution view of HIV-1 reverse transcriptase initiation complexes and inhibition by NNRTI drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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